molecular formula C19H21NO3 B016617 N-4-Benzyloxyphenyl Isobutyrylacetamide CAS No. 265989-30-8

N-4-Benzyloxyphenyl Isobutyrylacetamide

Cat. No.: B016617
CAS No.: 265989-30-8
M. Wt: 311.4 g/mol
InChI Key: OUZOXSZZTRPICC-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-4-Benzyloxyphenyl Isobutyrylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-4-Benzyloxyphenyl Isobutyrylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-4-Benzyloxyphenyl Isobutyrylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

N-4-Benzyloxyphenyl Isobutyrylacetamide can be compared with other similar compounds, such as:

    N-4-Benzyloxyphenyl Acetamide: This compound has a similar structure but lacks the isobutyryl group, which may result in different chemical and biological properties.

    N-4-Benzyloxyphenyl Propionamide: Another structurally related compound, differing by the presence of a propionamide group instead of an isobutyryl group.

    N-4-Benzyloxyphenyl Butyramide: This compound contains a butyramide group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and research applications .

Properties

IUPAC Name

4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOXSZZTRPICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443231
Record name N-4-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-30-8
Record name N-4-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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